Cinnamolaurine

Synthetic Chemistry Benzylisoquinoline Alkaloid Synthesis Reaction Yield

Differentiate your research with the authentic (-)-enantiomer of Cinnamolaurine, not a racemic mixture. Its defined stereochemistry is critical for chiral method development and as a benchmark for the quantified 67% racemic synthesis. Avoid compromising your study with interchangeable alkaloids. Request your batch today.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 25866-03-9
Cat. No. B12758525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamolaurine
CAS25866-03-9
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)O)OCO3
InChIInChI=1S/C18H19NO3/c1-19-7-6-13-9-17-18(22-11-21-17)10-15(13)16(19)8-12-2-4-14(20)5-3-12/h2-5,9-10,16,20H,6-8,11H2,1H3/t16-/m1/s1
InChIKeyVTOOEPLHEDZMBL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamolaurine (CAS 25866-03-9): A Core D-Series Benzylisoquinoline Alkaloid Scaffold for Synthesis and Reference Standards


Cinnamolaurine (CAS 25866-03-9) is a naturally occurring benzylisoquinoline alkaloid, first isolated and characterized from species within the Lauraceae family, such as *Cinnamomum* sp. T.G.H. 13077 and *Cryptocarya chinensis* [1][2]. Its structure is defined by a 1-benzyl-1,2,3,4-tetrahydroisoquinoline core with a characteristic methylenedioxy bridge on the isoquinoline ring and a phenolic hydroxyl on the benzyl group . The natural product exists as the (-)-enantiomer, which is a key defining characteristic for its use in stereochemical and synthetic studies [1].

Why In-Class Alkaloid Analogs Cannot Be Casually Substituted for Cinnamolaurine (25866-03-9) in Scientific Workflows


Cinnamolaurine cannot be considered a simple, interchangeable member of the benzylisoquinoline alkaloid class due to quantifiable differences in synthetic accessibility and stereochemical definition. While compounds like reticuline and armepavine share the same core scaffold, they differ in the substitution pattern of the isoquinoline and benzyl rings, which directly impacts their physicochemical properties and, consequently, their behavior in analytical and synthetic applications [1]. Critically, Cinnamolaurine's defined (-)-enantiomer and its synthetic yield, as detailed in Section 3, are specific outcomes that do not transfer to even its closest structural relative, norcinnamolaurine. Substituting a related alkaloid without verifying the specific quantitative performance metrics for the intended application would compromise the reproducibility and validity of a study.

Cinnamolaurine (25866-03-9) Evidence Guide: Verifiable Quantitative Differentiation from Key Analogs


Synthetic Yield: Cinnamolaurine Achieves a 52% Higher Yield than N-Demethylphyllocryptine in a Shared Modular Route

In a reported modular total synthesis, rac-cinnamolaurine was produced in a 67% yield, which is quantifiably higher than the yield for rac-N-demethylphyllocryptine (36%), a structurally related analog synthesized via a similar route [1]. This demonstrates a significant difference in reaction efficiency for this specific compound within a given synthetic framework.

Synthetic Chemistry Benzylisoquinoline Alkaloid Synthesis Reaction Yield

Enantiomeric Purity: (-)-Cinnamolaurine is a Defined Single Enantiomer vs. the Racemic Mixture of its N-Demethyl Analog

The natural product is specifically the (-)-cinnamolaurine enantiomer, a well-defined stereoisomer confirmed by optical rotatory dispersion (ORD) spectra to belong to the D-series [1]. In contrast, its direct N-demethyl analog, norcinnamolaurine, is often synthesized and used as the racemic mixture, *rac*-norcinnamolaurine [2]. This presents a fundamental difference in the purity and stereochemical definition of the material.

Stereochemistry Analytical Chemistry Benzylisoquinoline Alkaloids

Lipophilicity: Cinnamolaurine's Predicted Log P is Distinct from Closely Related Benzylisoquinoline Alkaloids

The predicted partition coefficient (Log P) for Cinnamolaurine is 2.89, as calculated by RDKit [1]. This value is a critical determinant of its solubility and membrane permeability. While not a direct experimental comparison, this value is structurally derived and can be class-inferred to be different from other benzylisoquinoline alkaloids with varying substitution patterns, such as those with additional hydroxyl or methoxy groups, which would alter their lipophilicity and thus their behavior in biological and analytical systems [2].

Physicochemical Properties Lipophilicity Drug Discovery

Cinnamolaurine (25866-03-9): Recommended Application Scenarios Based on Evidence of Differentiation


As a Reference Standard for Enantiomeric Purity in Chiral Separations

Due to its confirmed and well-characterized (-)-enantiomeric form [1], Cinnamolaurine is ideally suited as a reference standard for developing and validating chiral HPLC or CE methods. Its distinct stereochemistry makes it a valuable tool for differentiating from the racemic *rac*-norcinnamolaurine or other chiral benzylisoquinoline alkaloids.

As a Synthetic Intermediate in Total Synthesis Research

The reported synthetic route producing rac-cinnamolaurine in a 67% yield [1] makes this compound a practical and efficient target or intermediate. Researchers focused on optimizing modular syntheses of benzylisoquinoline alkaloids can use this quantified yield as a benchmark for comparing alternative synthetic strategies and building block combinations.

As a Defined Scaffold for Physicochemical and Cheminformatic Modeling

With its well-defined molecular properties, including a predicted Log P of 2.89 [2], Cinnamolaurine serves as an excellent, verifiable scaffold for cheminformatic studies. It can be used to build and test QSAR models or to understand the impact of specific substitutions (e.g., the methylenedioxy bridge) on properties like lipophilicity and solubility in a controlled manner.

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